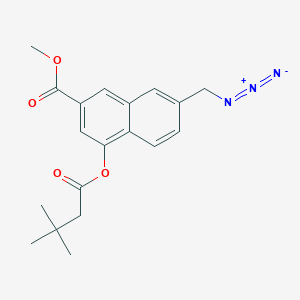
2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, an azidomethyl group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester typically involves multiple steps:
Formation of the Naphthalenecarboxylic Acid Core:
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Addition of the 3,3-Dimethyl-1-oxobutoxy Group: This step involves the esterification of the naphthalenecarboxylic acid with 3,3-dimethyl-1-oxobutanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 7-(nitromethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 7-(aminomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester.
Substitution: Formation of 2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azidomethyl group can undergo click chemistry reactions, making it useful for bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 7-(bromomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 7-(hydroxymethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 7-(chloromethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
Uniqueness
The presence of the azidomethyl group in 2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester makes it unique compared to similar compounds. This functional group allows for specific chemical reactions, such as click chemistry, which are not possible with other substituents like bromomethyl or hydroxymethyl groups.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 7-(azidomethyl)-4-(3,3-dimethylbutanoyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H21N3O4/c1-19(2,3)10-17(23)26-16-9-14(18(24)25-4)8-13-7-12(11-21-22-20)5-6-15(13)16/h5-9H,10-11H2,1-4H3 |
InChI Key |
FCTWYPORWAZKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)OC1=C2C=CC(=CC2=CC(=C1)C(=O)OC)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


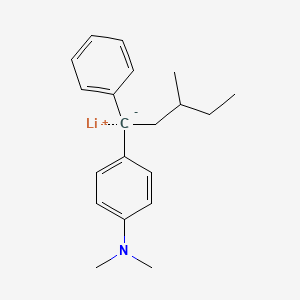
![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)
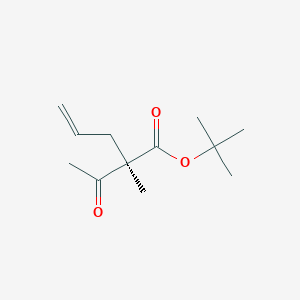
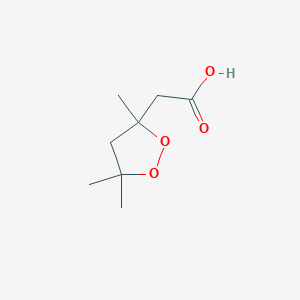

![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
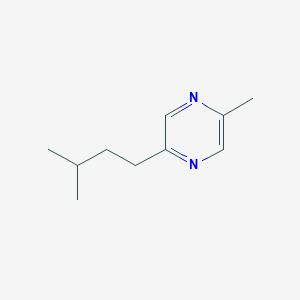
![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)
